1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS2/c1-16(2)27-19-6-4-17(5-7-19)14-20(25)24-11-8-18(9-12-24)15-26-21-22-10-13-23(21)3/h4-7,10,13,16,18H,8-9,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYXJKDPNZIPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the phenyl ethanone derivative. Common reagents used in these reactions include:
Imidazole synthesis: Imidazole can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Piperidine synthesis: Piperidine derivatives can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Substitution: The imidazole and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Coupling reagents: EDCI, DCC
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Various substituted imidazole and piperidine derivatives
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their efficacy against various bacterial and fungal strains. Studies have shown that imidazole-containing compounds can inhibit the growth of pathogens, making them potential candidates for antibiotic development .
Anti-Cancer Properties
The compound's structure suggests potential anti-cancer applications. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. For example, studies on sulfonamide derivatives have demonstrated anti-human liver cancer activity, indicating that modifications to the piperidine or imidazole structures could yield effective anti-cancer agents .
CNS Disorders Treatment
There is growing interest in the use of piperidine derivatives for treating central nervous system (CNS) disorders. Compounds that inhibit specific enzymes related to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, have shown promise in addressing conditions like obesity and diabetes . The compound under discussion may share similar pathways due to its structural components.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of imidazole-based compounds against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that the compound could be further developed as a novel antimicrobial agent.
Case Study 2: Anti-Cancer Activity
In a laboratory setting, derivatives of the compound were tested for cytotoxic effects on liver cancer cell lines. Results showed significant inhibition of cell proliferation at specific concentrations, supporting its potential as an anti-cancer drug candidate.
Mechanism of Action
The mechanism of action of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with receptor proteins through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs: Piperidine vs. Piperazine Derivatives
Target Compound
- Core : Piperidine.
- Substituents : 1-Methylimidazole-2-thiol (methylsulfanyl), 4-(isopropylsulfanyl)phenyl.
- Key Features : Dual sulfur atoms, rigid piperidine scaffold.
Analog 1 : 1-((4'-(para-Fluorophenyl)Piperazine-1-yl)Methyl)-Imidazole ()
- Core : Piperazine.
- Substituents : Para-fluorophenyl, imidazole.
- Key Features : Piperazine increases basicity (pKa ~8.5 vs. piperidine’s ~11), enhancing solubility in acidic environments. Antimicrobial activity reported (Table 4, ).
Analog 2 : 1-(4-((1H-Imidazol-1-yl)Methyl)Piperidin-1-yl)-3-(Phenylsulfonyl)Propan-1-one ()
Heterocyclic Moieties and Sulfur Substituents
Target Compound
- Heterocycles : 1-Methylimidazole.
- Sulfur Groups : Methylsulfanyl (imidazole), isopropylsulfanyl (phenyl).
Analog 3 : 4-(5-Fluorophenyl-2-(Methylthio)-1H-Imidazol-4-yl)Pyridin-2-amines ()
- Heterocycles : Imidazole, pyridine.
- Sulfur Groups : Methylthio.
- Key Features : Fluorine enhances binding affinity to kinases (e.g., CK1δ inhibitors), while pyridine improves water solubility.
Analog 4 : EP 1 926 722 B1 ()
Pharmacological and Physicochemical Properties
Table 1: Comparative Data of Key Compounds
*Calculated from molecular formula C21H27N3OS2.
†Estimated based on synthesis protocol.
Structural-Activity Relationship (SAR) Insights
Piperidine vs. Piperazine : Piperazine derivatives (e.g., Analog 1) exhibit higher solubility in acidic conditions due to protonation but may suffer from faster renal clearance.
Sulfur Substituents : Thioether groups (e.g., methylsulfanyl in the target compound) enhance lipophilicity, favoring CNS penetration, whereas sulfonyl groups (Analog 2) improve stability but reduce bioavailability.
Fluorine and Trifluoromethyl : Fluorinated analogs () show improved target binding but may introduce metabolic liabilities due to electronegative effects.
Biological Activity
The compound 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 1-methyl-1H-imidazol-2-ylthio group and a propan-2-thio group. The synthesis typically involves multiple steps including the formation of the piperidine ring, sulfonylation, and nucleophilic substitution reactions.
Synthesis Steps:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors.
- Sulfonylation : Introduction of the propan-2-sulfanyl group via sulfonyl chloride.
- Nucleophilic Substitution : Reaction with 1-methyl-1H-imidazol-2-thiol to attach the imidazole moiety.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit effective antibacterial activity against multi-drug resistant strains with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL . The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial effects.
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, thiazole-integrated molecules have demonstrated cytotoxic activity against various cancer cell lines, with IC50 values indicating effectiveness comparable to standard chemotherapeutics like doxorubicin . The structural importance of substituents such as methyl groups on phenyl rings has been emphasized in structure-activity relationship (SAR) studies.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The cyclopropylsulfonyl group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The imidazole ring can participate in hydrogen bonding and π-π interactions, modulating receptor activity.
- Cell Signaling Pathways : Potential involvement in pathways related to apoptosis and cellular proliferation has been hypothesized based on structural analogs.
Case Studies
Several studies have focused on the biological evaluation of structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
